4-Fluorobenzamidoxime
Overview
Description
4-Fluorobenzamidoxime is a benzamidoxime derivative containing an amidoxime functional group . It has a molecular formula of C7H7FN2O and an average mass of 154.142 Da .
Synthesis Analysis
4-Fluorobenzamidoxime may be used in the synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate, by reaction with 2-(chlorocarbonyl)benzyl benzoate .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzamidoxime consists of a benzene ring with a fluorine atom and an amidoxime functional group attached to it .Physical And Chemical Properties Analysis
4-Fluorobenzamidoxime is a white to off-white powder, flakes, or crystalline powder . Its melting point is between 92-95 °C .Scientific Research Applications
Synthesis of Benzyl Benzoate Derivatives
4-Fluorobenzamidoxime: is utilized in the synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate . This is achieved through a reaction with 2-(chlorocarbonyl)benzyl benzoate . The resulting compounds have potential applications in medicinal chemistry as they can be further modified to create various biologically active molecules.
Fluorescent Probes for Imaging
The compound has been identified as a potential candidate for creating fluorescent probes. These probes can be used for imaging lipid droplets in cancer cells, with a correlation between high lipophilicity and lipid droplet specificity being characteristic for lipid droplet accumulation .
Amidoxime Functional Group Applications
The amidoxime functional group present in 4-Fluorobenzamidoxime makes it a valuable compound for various chemical reactions. It can act as a ligand in coordination chemistry, potentially forming complexes with metals that have significant roles in catalysis and materials science .
Organic Building Blocks
As an organic building block, 4-Fluorobenzamidoxime can be used to construct more complex organic molecules. Its fluorinated structure makes it particularly useful in the pharmaceutical industry, where the introduction of fluorine atoms can significantly alter the biological activity of a compound .
Safety and Handling Research
Research into the safety and handling of 4-Fluorobenzamidoxime is crucial. It has been classified with hazard statements such as causing skin and eye irritation and may cause respiratory irritation. Understanding these hazards is essential for developing safe laboratory practices .
Halogenated Heterocycles Research
The compound’s role as a halogenated heterocycle makes it an important subject of study in the field of heterocyclic chemistry. These studies can lead to the development of new materials and pharmaceuticals .
Molecular Weight Determination Techniques
With a well-defined molecular weight and structure, 4-Fluorobenzamidoxime can be used as a standard in various analytical techniques. These techniques include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are essential for identifying and quantifying compounds .
Environmental Impact Studies
The compound’s environmental impact, particularly its biodegradability and potential toxicity to aquatic life, is an area of ongoing research. This research is vital for assessing the risks associated with the use and disposal of 4-Fluorobenzamidoxime in industrial processes .
Safety and Hazards
4-Fluorobenzamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a benzamidoxime derivative containing an amidoxime functional group
Mode of Action
It’s known that the compound contains an amidoxime functional group Amidoximes can act as ligands, binding to metal ions in biological systems, which could potentially alter the function of metalloproteins or disrupt metal ion homeostasis
Biochemical Pathways
Given its chemical structure, it may interact with pathways involving metal ions or metalloproteins due to its amidoxime functional group
Result of Action
It’s known that the compound can be used in the synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate , but the biological implications of this reaction are not clear
properties
IUPAC Name |
4-fluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPWUQRPLIJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22179-78-8, 69113-32-2 | |
Record name | 4-Fluorobenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorobenzamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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